Home > Products > Screening Compounds P19814 > Beta-Amyloid (29-39)
Beta-Amyloid (29-39) -

Beta-Amyloid (29-39)

Catalog Number: EVT-247332
CAS Number:
Molecular Formula:
Molecular Weight: 986.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Beta-Amyloid (29-39) is classified as a neurotoxic peptide and is primarily sourced from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The classification of this peptide falls under amyloidogenic peptides, which are known for their propensity to aggregate into fibrils and plaques in the brain, contributing to neurodegeneration.

Synthesis Analysis

Methods and Technical Details

The synthesis of Beta-Amyloid (29-39) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis: This method involves the stepwise assembly of amino acids on a solid support resin. For Beta-Amyloid (29-39), standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly employed, where each amino acid is added sequentially and then deprotected to allow for the next addition. The final product is cleaved from the resin using trifluoroacetic acid.
  2. Recombinant Expression: Another approach involves using bacterial or eukaryotic expression systems to produce the peptide. In this case, genes encoding the desired peptide are cloned into expression vectors and transfected into host cells that overexpress amyloid precursor protein variants.

Both methods require careful purification steps, often utilizing high-performance liquid chromatography to isolate the desired peptide from by-products and unreacted materials .

Molecular Structure Analysis

Structure and Data

The molecular structure of Beta-Amyloid (29-39) can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.

  • Structure: The peptide adopts a largely unstructured conformation in aqueous solutions but can transition into more ordered structures under specific conditions, such as in membrane-like environments or during aggregation processes.
  • Data: The molecular formula for Beta-Amyloid (29-39) is C40_{40}H51_{51}N9_{9}O10_{10}, with a molecular weight of approximately 885 Da. Its sequence is characterized by hydrophobic residues that facilitate aggregation into fibrils.
Chemical Reactions Analysis

Reactions and Technical Details

Beta-Amyloid (29-39) participates in several chemical reactions that are critical for its aggregation behavior:

  1. Aggregation Reactions: This peptide can undergo self-association to form dimers, trimers, and higher-order oligomers. These reactions are influenced by factors such as concentration, pH, temperature, and the presence of metal ions.
  2. Post-translational Modifications: Beta-Amyloid (29-39) may also undergo modifications such as phosphorylation or oxidation, which can alter its aggregation propensity and neurotoxicity.

The kinetics of these reactions can be monitored using techniques like fluorescence spectroscopy or circular dichroism to assess conformational changes during aggregation .

Mechanism of Action

Process and Data

The mechanism by which Beta-Amyloid (29-39) exerts its effects involves several key processes:

  1. Neurotoxicity: Aggregates of beta-amyloid peptides disrupt cellular membranes, leading to increased calcium influx and subsequent neuronal cell death.
  2. Inflammatory Response: The accumulation of beta-amyloid can activate microglia, leading to chronic inflammation in the brain, which exacerbates neuronal damage.
  3. Synaptic Dysfunction: Beta-Amyloid (29-39) has been shown to impair synaptic plasticity and neurotransmission, contributing to cognitive decline observed in Alzheimer's disease.

Data from various studies indicate that oligomeric forms of beta-amyloid are particularly toxic compared to fibrillar aggregates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Beta-Amyloid (29-39) exhibits distinct physical and chemical properties:

  • Solubility: It has low solubility in aqueous solutions but can aggregate under physiological conditions.
  • Stability: The peptide's stability is influenced by environmental factors; it tends to be more stable at lower pH levels or in the presence of certain salts.
  • Aggregation Behavior: The propensity for aggregation increases with concentration and time, leading to fibril formation that characterizes amyloid pathology.

Analytical techniques such as mass spectrometry and dynamic light scattering are employed to study these properties quantitatively .

Applications

Scientific Uses

Beta-Amyloid (29-39) has several scientific applications:

  1. Research Tool: It serves as a model system for studying amyloidosis and Alzheimer's disease mechanisms.
  2. Drug Development: This peptide is used in screening assays for potential therapeutic agents aimed at inhibiting its aggregation or mitigating its toxic effects.
  3. Biomarker Studies: Measurements of beta-amyloid levels in biological fluids are being explored as potential biomarkers for diagnosing Alzheimer's disease.
Molecular Basis of Beta-Amyloid (29-39) in Neurodegenerative Pathogenesis

Role in Amyloidogenic Processing of APP and Secretase-Mediated Cleavage Dynamics

The amyloid precursor protein (APP) undergoes proteolytic processing via competing amyloidogenic and non-amyloidogenic pathways. Aβ(29-39) is generated through sequential cleavage events involving β- and γ-secretases. β-secretase (BACE1) first cleaves APP at the Asp1 site, producing soluble APPβ and the membrane-bound C99 fragment [2] [3]. Subsequent γ-secretase cleavage of C99 occurs at multiple sites (ε, ζ, γ) within the transmembrane domain, yielding Aβ peptides of varying lengths, including the Aβ(29-39) fragment [2] [7].

The γ-secretase complex (presenilin, nicastrin, PEN-2, APH-1) exhibits processive proteolytic activity, progressively trimming C99 fragments through stepwise cleavage events. Residues 29-39 reside within the hydrophobic transmembrane domain of APP, making this region particularly accessible to γ-secretase processivity [7]. Familial Alzheimer’s disease (FAD) mutations in PSEN1 and PSEN2 genes alter γ-secretase cleavage site preference, increasing production of longer, more amyloidogenic fragments that include the Aβ(29-39) sequence [6]. This peptide retains the GxxxG dimerization motif (residues 33-37), critical for transmembrane helix-helix interactions that facilitate further oligomerization [7] [8].

Beta-Amyloid (29-39) Aggregation Kinetics and Oligomerization Pathways

Aβ(29-39) exhibits accelerated aggregation kinetics compared to full-length Aβ species due to its high hydrophobicity and reduced structural constraints. The aggregation process follows a nucleation-dependent polymerization model:

Table 1: Aggregation Kinetics of Aβ(29-39) Under Physiological Conditions

ParameterValueExperimental Conditions
Lag Phase Duration15-30 minutes37°C, pH 7.4, 50µM peptide
Aggregation Rate0.5-1.5 µM/min37°C, pH 7.4, 50µM peptide
Critical Oligomer SizeTetramer/HexamerCross-linking + Mass Spectrometry
Dominant Secondary Structureβ-sheet (65-75%)Circular Dichroism Spectroscopy

During the oligomerization pathway, Aβ(29-39) first forms soluble low-n oligomers (dimers to hexamers) stabilized by hydrophobic interactions between aliphatic side chains (Ile31, Ile32, Val39) and glycine zipper motifs [4] [9]. These oligomers serve as nucleation seeds for rapid protofibril formation. Molecular dynamics simulations reveal that Aβ(29-39) adopts a helical conformation in membrane environments but transitions to β-sheet structures in aqueous solutions, facilitating hydrogen-bonded oligomer formation [8] [9]. Unlike full-length Aβ, Aβ(29-39) forms non-fibrillar aggregates that retain solubility while exhibiting significant toxicity [4].

Cross-Talk with Full-Length Aβ Species in Fibril Nucleation and Propagation

Aβ(29-39) exhibits co-aggregation behavior with full-length Aβ species (Aβ40/42), significantly accelerating fibrillogenesis through cross-seeding mechanisms. The hydrophobic C-terminal region (residues 29-39) serves as the core recognition site for fibril nucleation in full-length Aβ [4] [6]. Experimental data demonstrates:

Table 2: Fibril Nucleation Enhancement by Aβ(29-39)

Full-length Aβ SpeciesNucleation Lag Phase (alone)Nucleation Lag Phase (+Aβ(29-39))Acceleration Factor
Aβ4024-36 hours4-8 hours4-6x
Aβ426-12 hours1-2 hours6-8x
Arctic Aβ42 (E22G)2-4 hours30-60 minutes3-4x

The molecular mechanism involves Aβ(29-39) oligomers acting as structural templates that catalyze conformational transition of monomeric Aβ40/42 into β-sheet-rich assemblies. Solid-state NMR studies confirm that Aβ(29-39) incorporates into the fibril core structure between residues 18-42 of full-length Aβ, stabilizing the cross-β architecture through hydrophobic packing of Ile31, Ile32, and Val39 [4] [9]. This fragment also promotes lateral aggregation of preformed fibrils through C-terminal interactions, facilitating plaque maturation [6] [10].

Structural Determinants of Beta-Amyloid (29-39) in Membrane Permeabilization

The hydrophobic C-terminal domain (residues 29-39) mediates Aβ-membrane interactions critical for neurotoxicity. Key structural determinants include:

  • Hydrophobic Face: Val36, Gly37, Val39 form a continuous hydrophobic surface
  • GxxxG Motif: Gly33xxxGly37 mediates helix-helix dimerization
  • C-terminal Flexibility: Val39 allows conformational adaptation to lipid packing

Aβ(29-39) exhibits charge-dependent membrane binding, with 10-fold higher affinity for anionic phospholipid membranes (e.g., phosphatidylserine) compared to zwitterionic membranes [8]. This interaction follows a two-step process:

  • Electrostatic attraction between lysine residues (outside 29-39 sequence) and anionic lipid headgroups
  • Hydrophobic insertion of the C-terminal valine-rich segment into the bilayer interior

Table 3: Membrane Permeabilization Parameters of Aβ(29-39)

Membrane CompositionBinding Affinity (Kd)Pore Formation Threshold (L:P ratio)Primary Permeabilization Mechanism
100% DPPC (neutral)>500 µM>1:50Membrane thinning
3:1 DPPC:DPPG (-1 charge)25 ± 5 µM1:150Pore formation
1:1 DPPC:DPPG (-1 charge)8 ± 2 µM1:300Pore formation
Brain Lipid Extract15 ± 3 µM1:200Pore formation + membrane thinning

Fluorescence spectroscopy studies using tryptophan-substituted Aβ(29-39)[Y10W] demonstrate that membrane fluidity determines permeabilization mechanisms: In rigid membranes (high cholesterol, saturated lipids), Aβ(29-39) induces membrane thinning and ion leakage without discrete pore formation. In fluid membranes (unsaturated lipids), it forms β-barrel-like pores 8-12 nm in diameter that permit calcium influx [8]. This pore structure differs significantly from full-length Aβ channels, exhibiting lower conductance but higher stability [8] [9].

Genetic and Epigenetic Modulators of Beta-Amyloid (29-39) Expression and Processing

The generation and pathogenicity of Aβ(29-39) are influenced by genetic and epigenetic factors:

Genetic Modulators:

  • FAD Mutations: PSEN1 mutations (L166P, ΔE9) alter γ-secretase processivity, increasing Aβ(29-39) production by 3-5 fold [6]
  • APP Duplications: Increased gene dosage elevates C99 substrate availability (Down syndrome model) [6] [7]
  • Protective Mutation: APP A673T mutation reduces β-secretase cleavage efficiency, decreasing Aβ(29-39) generation [6]
  • TREM2 Variants: R47H mutation impairs microglial clearance of Aβ fragments including Aβ(29-39) [6] [10]

Epigenetic Regulators:

  • BACE1 Promoter Methylation: Hypomethylation increases BACE1 expression and C99 production in AD brain [5]
  • Histone Modifications: H3K9 acetylation upregulates PSEN1 transcription in neuronal cultures (2.5-fold increase) [5]
  • miRNA Regulation: miR-298 targets BACE1 mRNA; its downregulation in AD increases C99 substrate for γ-secretase cleavage [5]
  • DNA Methyltransferases (DNMTs): DNMT1 deficiency in AD models reduces methylation of APP gene regulatory elements, potentially increasing expression [5]

These genetic and epigenetic factors converge to regulate the abundance and pathogenic activity of Aβ(29-39) through multiple pathways. For example, PSEN1 mutations not only alter γ-secretase cleavage specificity but also affect the subcellular localization of γ-secretase complexes, shifting cleavage events to compartments where Aβ(29-39) production is favored [6] [7].

Properties

Product Name

Beta-Amyloid (29-39)

Molecular Weight

986.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.